molecular formula C28H28N4O3 B2668527 N-(2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide CAS No. 1031994-60-1

N-(2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide

Cat. No. B2668527
M. Wt: 468.557
InChI Key: CTGFAXVUORZEGK-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide” is a complex organic molecule that contains a piperazine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It’s often found in many pharmaceuticals and drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a piperazine ring, a carbonyl group, an indole group, and a benzamide group. These groups can participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperazine rings are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Piperazine derivatives generally have a high melting point and are soluble in water .

Scientific Research Applications

  • Neuroreceptor Imaging
    • Field : Medical Science
    • Application : This compound has been used in the synthesis of a compound for 5-HT1A neuroreceptor imaging .
    • Method : The synthesis involved conjugating a chloroacetylated derivative of 1- with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) . The resulting compound was then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
    • Results : The longitudinal relaxivity (r1), and transverse relaxivity (r2), were determined to be 6.66 and 11.486 mM-1s-1 respectively on 7T at 21°C . The SD (Sprague Dawley) rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .
  • Functionalization of Pyrazolylvinyl Ketones

    • Field : Organic Chemistry
    • Application : This compound has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
    • Method : The reaction involved the addition of 1-(2-methoxyphenyl)piperazine to pyrazolylvinyl ketones .
    • Results : The reaction resulted in the formation of functionalized pyrazolylvinyl ketones .
  • Preparation of Tröger’s Base Derivatives

    • Field : Organic Chemistry
    • Application : This compound has been used to prepare cyclic amine substituted Tröger’s base derivatives .
    • Method : The synthesis involved the reaction of 1-(2-methoxyphenyl)piperazine with Tröger’s base .
    • Results : The reaction resulted in the formation of cyclic amine substituted Tröger’s base derivatives .
  • Preparation of Functionalized Bis (mercaptoimidazolyl)borates
    • Field : Organic Chemistry
    • Application : This compound has been used to prepare functionalized bis (mercaptoimidazolyl)borates .
    • Method : The synthesis involved the reaction of 1-(2-methoxyphenyl)piperazine with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
    • Results : The reaction resulted in the formation of functionalized bis (mercaptoimidazolyl)borates .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-8-7-9-20(18-19)27(33)30-25-21-10-3-4-11-22(21)29-26(25)28(34)32-16-14-31(15-17-32)23-12-5-6-13-24(23)35-2/h3-13,18,29H,14-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFAXVUORZEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide

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